molecular formula C11H21NOS B12988773 N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine

N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine

Cat. No.: B12988773
M. Wt: 215.36 g/mol
InChI Key: DUPYVFVELYPUGI-MWLCHTKSSA-N
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Description

N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine: is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuran ring, an isopropyl group, and a thietan-3-amine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through a substitution reaction, often using isopropyl halides under basic conditions.

    Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution of a thietan-3-amine derivative onto the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions can target the thietan ring, potentially opening it to form linear amines.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine and isopropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The tetrahydrofuran ring and thietan-3-amine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)thietan-3-amine
  • N-(2-Isopropyl-3-tetrahydrofuranyl)methylamine

Uniqueness

What sets N-(((2R,3R)-2-Isopropyltetrahydrofuran-3-yl)methyl)thietan-3-amine apart is its combination of a tetrahydrofuran ring with a thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]thietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-8(2)11-9(3-4-13-11)5-12-10-6-14-7-10/h8-12H,3-7H2,1-2H3/t9-,11-/m1/s1

InChI Key

DUPYVFVELYPUGI-MWLCHTKSSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCO1)CNC2CSC2

Canonical SMILES

CC(C)C1C(CCO1)CNC2CSC2

Origin of Product

United States

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